N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide
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Overview
Description
N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide typically involves the reaction of 4-bromo-2-(hydroxymethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-hydroxymethyl-phenyl)-4-methyl-benzenesulfonamide
- N-(4-bromo-2-hydroxymethyl-phenyl)-methanesulfonamide
Uniqueness
N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxymethyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H10BrNO3S |
---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-14(12,13)10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI Key |
RHMSYEJJEBXNAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)CO |
Origin of Product |
United States |
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